N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-methylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20-14-5-3-2-4-12(14)10-15(20)17(22)19-13-8-6-11(7-9-13)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXQQTUPIJQFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the indole core followed by the introduction of the carbamoylphenyl group and the carboxamide functional group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial production, the synthesis route is often optimized for scalability and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and environmentally friendly solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxamide group at position 2 of the indole ring participates in nucleophilic acyl substitution reactions. This allows functionalization with amines under standard coupling conditions:
These reactions are critical for generating analogs with enhanced biological activity, such as anti-tubercular agents (MIC values as low as 0.012 μM) .
Ring Expansion Reactions
The indole core undergoes BF₃·OEt₂-catalyzed ring expansion to form dibenzoazepine derivatives:
Mechanism :
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Protonation of the indole nitrogen by BF₃·H₂O.
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Hydroxide addition generates an indoline intermediate.
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Ring cleavage and intramolecular cyclization yield a carbocation.
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Electrophilic attack by a second indole unit forms a fused dibenzoazepine system .
| Catalyst | Solvent | Product | Yield |
|---|---|---|---|
| BF₃·OEt₂ | DCM | N-Substituted-11-(indol-3-yl)dibenzo[b,f]azepine | 70–80% |
This reaction diversifies the compound’s scaffold, enabling access to polycyclic architectures with potential CNS activity .
Substituent-Dependent Reactivity
Modifications at positions 4, 5, and 6 of the indole ring significantly influence both chemical reactivity and biological efficacy:
| Position | Substituent | Anti-TB MIC (μM) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| 4 | -OCH₃ | 2.84 | >200 |
| 5 | -Cl | 2.80 | >200 |
| 6 | -CH₃ | 2.97 | >200 |
Key observations :
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Electron-donating groups (e.g., -OCH₃) enhance anti-mycobacterial activity 2-fold compared to unsubstituted analogs .
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Lipophilic groups (e.g., -Cl, -CH₃) improve membrane permeability without increasing cytotoxicity .
Oxidation and Reduction Pathways
While direct data on redox reactions of the 2-carboxamide derivative is limited, analogous indolecarboxamides exhibit:
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Oxidation : Cleavage of the indole ring with KMnO₄ under acidic conditions, yielding quinoline derivatives.
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Reduction : NaBH₄-mediated conversion of carboxamide to amine functionalities.
These transformations are hypothesized to follow similar pathways for N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide, though experimental validation is needed.
Biological Activity Correlation
Reaction products demonstrate structure-activity relationships (SAR) in therapeutic contexts:
Stability and Degradation
The compound remains stable under ambient conditions but degrades in:
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Acidic media (pH < 3): Hydrolysis of the carboxamide bond.
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Basic media (pH > 10): Dealkylation of the N-methyl group.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
The compound has been investigated for its potential as an antiviral agent. A series of indole-2-carboxamides, including derivatives similar to N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide, have shown efficacy against neurotropic alphaviruses like Western equine encephalitis virus (WEEV). In preclinical studies, certain analogs demonstrated significant improvements in potency and metabolic stability, indicating their potential for treating viral infections affecting the central nervous system .
Anticancer Activity
Research has highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited remarkable antiproliferative activity against atypical teratoid/rhabdoid tumors (AT/RT), with IC50 values indicating selective toxicity towards cancerous cells while sparing non-neoplastic cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Tuberculosis Treatment
this compound derivatives have also been evaluated for their antitubercular properties. Certain compounds demonstrated low minimum inhibitory concentrations (MIC), showcasing their potential as effective treatments for multidrug-resistant tuberculosis (MDR-TB). The structure-activity relationship (SAR) studies provided insights into modifications that enhance activity against Mycobacterium tuberculosis while maintaining low toxicity to human cells .
Biological Applications
Mechanism of Action
The mechanism of action for this compound involves binding to specific molecular targets within cells, modulating enzyme activity and influencing signaling pathways. This interaction is critical for its antiviral and anticancer activities, as it can disrupt essential processes within pathogenic organisms or cancer cells .
Structural Modifications for Enhanced Activity
Research has shown that modifying the indole ring or substituents can significantly affect the biological activity of the compound. For example, introducing different functional groups has been linked to improved potency and selectivity against specific targets, highlighting the importance of SAR in drug design .
Industrial Applications
Material Science
Beyond biological applications, this compound is being explored in materials science. Its unique chemical structure allows it to be used as a building block in synthesizing advanced materials with desirable properties such as fluorescence and conductivity. These materials have potential applications in electronics and photonics.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Antiviral | Alphavirus inhibitors | Significant improvement in potency and stability |
| Anticancer | Treatment of atypical teratoid tumors | Selective cytotoxicity with low toxicity to normal cells |
| Antitubercular | MDR-TB treatment | Low MIC values indicating strong efficacy |
| Material Science | Advanced materials synthesis | Unique properties beneficial for electronics |
Case Studies
Case Study 1: Antiviral Efficacy
In a study focused on alphavirus replication inhibitors, a derivative of this compound was shown to confer protection against neuroadapted Sindbis virus infection in mice. This study established a foundation for further development of indole-based antiviral agents .
Case Study 2: Cancer Cell Selectivity
A derivative was tested against pediatric brain tumor cell lines, demonstrating significant cytotoxicity (IC50 values ranging from 0.89 μM to 7.44 μM) while being non-toxic to healthy fibroblast cells (IC50 > 119 μM). This selectivity suggests potential therapeutic applications in treating pediatric cancers without harming healthy tissue .
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key analogues and their distinguishing features:
Key Research Findings
- Functional Group Impact : The carbamoyl group’s H-bonding capacity is critical for viral protein interactions, while benzoyl or chlorophenyl groups favor membrane permeability and intracellular target engagement .
- Structural Flexibility : Ethyl linkers () improve binding to flexible protein domains, whereas rigid indole cores () favor planar interactions with aromatic residues .
- Metabolic Stability : Methyl substitution at the indole 1-position reduces susceptibility to CYP450 oxidation, enhancing pharmacokinetic profiles compared to unsubstituted indoles .
Biological Activity
N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound with significant potential in pharmacological applications, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its mechanisms and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole ring, a carbamoyl group, and a carboxamide group. Its molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of 290.33 g/mol. The indole core is known for its presence in numerous biologically active molecules, contributing to the compound's pharmacological properties.
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity and influencing various cellular processes. Its unique structure allows it to target multiple biological pathways, making it a candidate for therapeutic applications in cancer treatment and antimicrobial therapies.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound. For instance, compounds with similar indole structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4d | SW620 (Colon) | 0.011 |
| 4f | PC-3 (Prostate) | 0.001 |
| 8b | KNS42 (Brain Tumor) | 2.84 |
These findings suggest that this compound may exhibit comparable or enhanced efficacy against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may inhibit the growth of various pathogens, with some derivatives showing promising results against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related indole derivatives have been reported as follows:
| Derivative | MIC (µM) |
|---|---|
| 8a | >15.5 |
| 8b | 2.84 |
These results highlight the potential of this compound as an effective antimicrobial agent .
Case Studies and Research Findings
A recent study focused on the synthesis and evaluation of this compound derivatives for their biological activity. The researchers conducted assays to assess cytotoxicity against human cancer cell lines and antimicrobial efficacy against bacterial pathogens. The study concluded that several derivatives exhibited potent activity, suggesting that modifications to the indole structure could enhance biological effects .
Q & A
Basic: What are the recommended synthetic routes for N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide?
Methodological Answer:
The compound can be synthesized via coupling reactions using activating agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Key steps include:
- Amide bond formation : React 1-methyl-1H-indole-2-carboxylic acid with 4-aminobenzamide derivatives in the presence of 2,6-lutidine as a base.
- Reaction monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) as the mobile phase ensures progress tracking .
- Purification : Washing with sodium bicarbonate solution and drying over anhydrous Na₂SO₄, followed by recrystallization for purity .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm proton environments and carbon frameworks. For example, indole protons appear as singlets (δ 7.2–8.1 ppm), and carbamoyl groups show NH₂ signals near δ 6.8–7.0 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 323.116 [M+H]⁺) .
- X-ray crystallography : Single-crystal analysis confirms 3D geometry and hydrogen-bonding networks .
Advanced: How can conflicting data on biological activity be resolved?
Methodological Answer:
Discrepancies in reported bioactivity (e.g., antiviral vs. anticancer) may arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for SARS-CoV-2 spike glycoprotein inhibition) and controls .
- SAR studies : Compare analogs (e.g., replacing 4-carbamoylphenyl with chlorophenyl) to isolate pharmacophores .
- Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Bcl-2/Mcl-1 or viral proteins .
Advanced: What computational methods predict the compound’s interaction with SARS-CoV-2 proteins?
Methodological Answer:
- Docking protocols : Use PDB structures (e.g., 6VSB for spike glycoprotein) and optimize ligands with Gaussian08. Parameters include:
- Grid box size: 60 × 60 × 60 ų.
- Binding affinity thresholds: ≤ -7.0 kcal/mol for significant inhibition .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
Advanced: How to design analogs for improved pharmacokinetic properties?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce hydrophobicity while maintaining indole core integrity .
- Metabolic stability : Replace labile methyl groups with cyclopropyl (in vitro microsomal assays confirm t½ > 60 min) .
- Permeability : Assess via Caco-2 cell monolayers; aim for Papp > 1 × 10⁻⁶ cm/s .
Basic: What analytical techniques confirm compound purity?
Methodological Answer:
- Melting point analysis : Sharp melting points (e.g., 192–194°C) indicate purity; deviations >2°C suggest impurities .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.5% .
- HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold at 254 nm) .
Advanced: What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Solvent optimization : Replace DCM with THF for better solubility of intermediates .
- Catalyst screening : Test HOBt/DMAP vs. TBTU for coupling efficiency (yield improvements up to 20%) .
- Flow chemistry : Continuous reactors reduce reaction times and side-product formation .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
- Fluorescence polarization : Labeled Bcl-2 probes quantify displacement by the compound (IC₅₀ < 10 µM) .
- Western blotting : Measure downstream apoptosis markers (e.g., caspase-3 cleavage) in treated vs. untreated cells .
- SPR (surface plasmon resonance) : Real-time kinetics (ka/kd) confirm binding to purified targets (KD ≤ 100 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
